The Strategic Importance of the 4-Substituted Piperidine Scaffold
The Strategic Importance of the 4-Substituted Piperidine Scaffold
An In-Depth Technical Guide to Benzyl 4-methoxypiperidine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 4-methoxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry. While this specific compound is not widely cataloged with a dedicated CAS number, it is readily synthesized from its hydroxylated precursor, Benzyl 4-hydroxy-1-piperidinecarboxylate. This document details the synthesis, characterization, and potential applications of this N-benzyloxycarbonyl (Cbz or Z) protected 4-methoxypiperidine derivative, offering field-proven insights for its use in drug discovery and organic synthesis.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over a hundred commercially available drugs.[1] Its three-dimensional, saturated heterocyclic structure provides a robust framework that can improve key drug properties such as solubility, receptor binding affinity, and oral bioavailability.[2] The N-Cbz protecting group is a cornerstone of peptide and heterocyclic chemistry, valued for its stability under various conditions and its facile removal via hydrogenolysis.[3]
Functionalization at the 4-position of the piperidine ring is a common strategy in drug design to modulate a compound's pharmacodynamic and pharmacokinetic profiles. Converting a 4-hydroxyl group to a 4-methoxy group, for instance, eliminates a hydrogen bond donor, increases lipophilicity, and can block a potential site of metabolic oxidation, thereby enhancing metabolic stability. This makes Benzyl 4-methoxypiperidine-1-carboxylate a strategically important intermediate for creating novel therapeutics.
Physicochemical Properties and Identification
The target compound, Benzyl 4-methoxypiperidine-1-carboxylate, is logically derived from its precursor, Benzyl 4-hydroxy-1-piperidinecarboxylate. The properties of this well-characterized precursor are essential for understanding the synthesis.
Table 1: Physicochemical Properties of the Key Precursor
| Property | Value | Source(s) |
| Compound Name | Benzyl 4-hydroxy-1-piperidinecarboxylate | [4][5] |
| Synonyms | 1-(Benzyloxycarbonyl)-4-piperidinol, N-Cbz-4-hydroxypiperidine | [5][6] |
| CAS Number | 95798-23-5 | [4][5][7] |
| Molecular Formula | C₁₃H₁₇NO₃ | [4][5] |
| Molecular Weight | 235.28 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid or powder | [5][6] |
| Boiling Point | 167 °C @ 0.2 mmHg | [4][5][8] |
| Density | ~1.17 - 1.554 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | ~1.543 | [4][8] |
Synthesis and Manufacturing
The most direct and logical pathway to Benzyl 4-methoxypiperidine-1-carboxylate is a two-step process starting from commercially available 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by O-methylation of the 4-hydroxyl group.
Caption: Synthetic workflow for Benzyl 4-methoxypiperidine-1-carboxylate.
Experimental Protocol: Synthesis of Benzyl 4-hydroxy-1-piperidinecarboxylate (Precursor)
This protocol is based on established methods for the N-protection of amines.[8] The use of a biphasic system with a base is a standard Schotten-Baumann reaction condition, which is highly effective for acylating water-soluble amines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 equiv.) in a mixture of dioxane and 1N aqueous sodium hydroxide (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.2 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The causality for slow addition is to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The product, Benzyl 4-hydroxy-1-piperidinecarboxylate, can be purified by flash column chromatography if necessary, typically yielding a colorless oil.[8]
Experimental Protocol: Synthesis of Benzyl 4-methoxypiperidine-1-carboxylate (Target)
This protocol employs a standard Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Alkylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Benzyl 4-methoxypiperidine-1-carboxylate.
Structural Elucidation and Analytical Data
A self-validating protocol requires rigorous analytical confirmation of the final product's structure. The following techniques are essential for characterizing Benzyl 4-methoxypiperidine-1-carboxylate.
Table 2: Predicted Analytical Data for Benzyl 4-methoxypiperidine-1-carboxylate
| Analysis Type | Expected Observations |
| ¹H NMR | ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~3.7-3.9 ppm (m, 2H): Axial piperidine protons at C2/C6. ~3.3-3.5 ppm (m, 1H): Piperidine proton at C4. ~3.32 ppm (s, 3H): Methoxy group protons (-OCH₃).[9] ~3.0-3.2 ppm (m, 2H): Equatorial piperidine protons at C2/C6. ~1.8-2.0 ppm (m, 2H): Axial piperidine protons at C3/C5. ~1.4-1.6 ppm (m, 2H): Equatorial piperidine protons at C3/C5. |
| ¹³C NMR | ~170 ppm: Carbamate carbonyl carbon (C=O). ~137 ppm: Quaternary aromatic carbon of the benzyl group. ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group. ~75 ppm: Piperidine carbon at C4 (-CH-OCH₃). ~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~56 ppm: Methoxy carbon (-OCH₃). ~43 ppm: Piperidine carbons at C2/C6. ~30 ppm: Piperidine carbons at C3/C5. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺: m/z = 250.14. Calculated for C₁₄H₂₀NO₃⁺. Key Fragments: Loss of the benzyl group (m/z 91), loss of the Cbz group. |
| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching (aliphatic). ~1690-1710 cm⁻¹: Strong C=O stretching of the carbamate. ~1450, 1495 cm⁻¹: C=C stretching (aromatic). ~1100 cm⁻¹: C-O-C stretching of the ether. |
Applications in Drug Discovery
The N-Cbz-4-methoxypiperidine scaffold is a versatile building block for synthesizing more complex molecules. Its utility stems from the ability to selectively deprotect and functionalize the nitrogen and to use the substituted piperidine core to orient functional groups in three-dimensional space.
Caption: Derivatization pathways for drug discovery applications.
-
Neuroscience Research: Piperidine derivatives are frequently used to develop agents targeting the central nervous system (CNS), including antagonists for dopamine receptors and modulators of neurotransmitter activity.[5]
-
Enzyme Inhibition: The scaffold can be elaborated to create potent and selective enzyme inhibitors, such as those targeting steroid-5-alpha-reductase or viral proteases.[10][11]
-
Scaffold for Combinatorial Chemistry: The protected piperidine is an ideal starting point for building chemical libraries. After Cbz deprotection, the secondary amine can be functionalized with a wide array of acids (amide coupling), aldehydes/ketones (reductive amination), or halides (alkylation) to rapidly generate a diverse set of analogs for high-throughput screening.
The conversion of the 4-OH to a 4-OMe group is a critical step in lead optimization, often used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Safety and Handling
As a Senior Application Scientist, adherence to safety protocols is paramount. While a specific safety data sheet for the title compound is not available, safe handling practices should be based on the known hazards of its precursors and related chemical classes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle all reagents, especially volatile ones like methyl iodide and solvents like THF, in a well-ventilated chemical fume hood.
-
Handling Sodium Hydride: NaH is a water-reactive solid that can ignite upon contact with moisture. It should be handled under an inert atmosphere, and reactions should be quenched carefully at low temperatures.
-
General Precautions: Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid procedures and seek medical attention.
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- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- NextSDS. (n.d.). BENZYL 4-(4-(METHOXYCARBONYL)PHENYLAMINO)PIPERIDINE-1-CARBOXYLATE — Chemical Substance Information.
- Micheli, F., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87.
- De Vidi, I., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 15(8), 1021.
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